molecular formula C19H23NO2S2 B4957926 4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine

4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine

Cat. No. B4957926
M. Wt: 361.5 g/mol
InChI Key: ZBNAXICSPXBBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It has also been shown to inhibit the expression of various pro-inflammatory cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, it has been found to modulate the expression of various genes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine in lab experiments include its potent anticancer and anti-inflammatory activity, as well as its relatively easy synthesis. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it could be studied in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy. Furthermore, its potential toxicity could be further evaluated to determine its safety for human use.

Synthesis Methods

The synthesis of 4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine involves the reaction of 4-(methylthio)benzene-1-sulfonyl chloride with benzylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, it has been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-benzyl-1-(4-methylsulfanylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c1-23-18-7-9-19(10-8-18)24(21,22)20-13-11-17(12-14-20)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNAXICSPXBBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine

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